3,4'-二甲氧基-2'-羟基查耳酮

描述

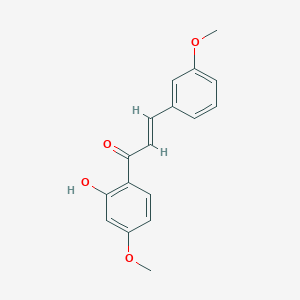

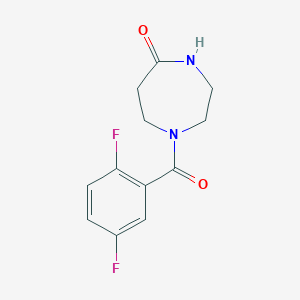

3,4’-Dimethoxy-2’-hydroxychalcone is a chemical compound with the molecular formula C17H16O4 . It is a building block used in various chemical syntheses, such as in the synthesis of new flavonoid and chalcone derivatives as an antimicrobial agent .

Synthesis Analysis

Chalcones, including 3,4’-Dimethoxy-2’-hydroxychalcone, are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . A study has shown that synthetic chalcones could induce the expression of caspase-3 in K562 cells . Another study pointed out that 2’-hydroxy-3,4-dimethoxychalcone is a building block used in various chemical syntheses .

Molecular Structure Analysis

The molecular weight of 3,4’-Dimethoxy-2’-hydroxychalcone is 284.31 g/mol . The IUPAC name for this compound is (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one . The compound has a total of 21 heavy atoms .

Chemical Reactions Analysis

Chalcones, including 3,4’-Dimethoxy-2’-hydroxychalcone, have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties, making them potentially suitable candidates for therapeutic interventions in many human ailments .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.31 g/mol . It has a topological polar surface area of 55.8 Ų . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 284.10485899 g/mol .

科学研究应用

炎症介质生成抑制剂:

- 合成了 2'-羟基-3,4-二甲氧基-3',4'-二甲基查耳酮和相关化合物,并评估了它们抑制酶促脂质过氧化和减少人中性粒细胞白三烯 B4 释放的能力。它们在小鼠中表现出局部抗炎作用,表明潜在的药用应用 (Ballesteros 等,1995).

超声辅助合成:

- 该化合物通过 Claisen-Schmidt 缩合合成,使用 3,4-二甲氧基苯甲醛和 4'-羟基苯乙酮作为试剂。与以前的方法相比,这种方法展示了更有效的合成,反应时间更短,收率更高 (李香丹,2012).

抗氧化和抗癌活性:

- 在碱性条件下由 3,4-二甲氧基-2'-羟基查耳酮合成,3',4'-二甲氧基黄酮表现出抗氧化剂活性,并显示出弱的抗癌活性 (穆罕默德·罗金,2019).

硝基衍生物环化:

- 该化合物参与环化过程形成黄酮,有助于理解有机反应机理,并为黄酮衍生物的合成策略提供见解 (Donnelly 等,1972).

脂氧合酶和环氧合酶抑制剂:

- 合成了一系列 3,4-二羟基查耳酮,包括 3,4'-二甲氧基-2'-羟基查耳酮的衍生物,并评估了它们对 5-脂氧合酶和环氧合酶的作用。它们表现出有效的抑制作用和抗氧化作用,表明具有抗炎和抗癌应用的潜力 (Sogawa 等,1993).

植物提取物的抗炎活性:

- 二氢查耳酮衍生物,包括 3,4'-二甲氧基-2'-羟基查耳酮,从银叶紫金牛的叶子和树枝中分离出来,对水肿形成表现出显着的抑制活性,表明它们作为抗炎剂的潜力 (Somsrisa 等,2013).

对自由基诱导的细胞损伤的保护作用:

- 合成了各种羟基查耳酮,包括 3,4'-二甲氧基-2'-羟基查耳酮衍生物,并评估了它们对氧化细胞损伤和超氧化物阴离子产生的保护作用。它们对脂质过氧化和抗氧化作用表现出有效的抑制作用 (Sogawa 等,1994).

作用机制

Chalcones have been shown to possess a large spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties . The 3,4-dihydroxy substitution patterns on ring B of chalcones have been found to be the best combination for high antioxidant activity .

安全和危害

The safety data sheet for 3,4’-Dimethoxy-2’-hydroxychalcone advises against medicinal, household, or other uses . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNMOBIPLWIWDF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)

![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)

![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)

![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)

![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)

![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)

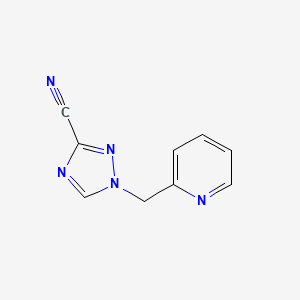

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)